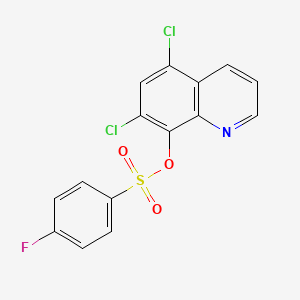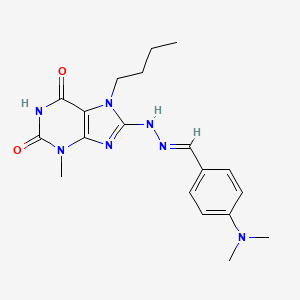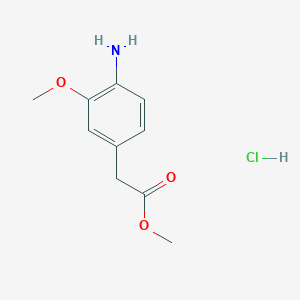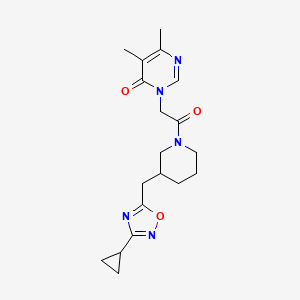![molecular formula C14H17NO B2868019 (2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol CAS No. 2169135-10-6](/img/structure/B2868019.png)
(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol” is a specialty product for proteomics research . It is also referred to as vince lactam . It is used as an intermediate in the synthesis of carbocyclic sugar amines, carbanucleosides, and carbocyclic dinucleotide analogues .
Synthesis Analysis
The compound can be synthesized via a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular formula of the compound is C13H15N . The molecular weight is 185.264 .Chemical Reactions Analysis
The compound has been involved in oxymercuration reactions . The propensity of exocyclic C-C bond to acquire a twisted inductive effects lends support to the hypothesis .Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 185.27 .Applications De Recherche Scientifique
Enantioselective Synthesis
(2-Benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol is utilized in enantioselective synthesis, specifically in the asymmetric aza-Diels-Alder reaction. This process involves the reaction of N-benzylimine with cyclopentadiene, leading to the synthesis of corresponding carboxylates and subsequent reduction to yield the pure methanol compound. This method emphasizes enantioselective synthesis and recovery of chiral auxiliaries (Vale et al., 2006), (Fernández et al., 2005).
Rearrangements and Ring Transformations
The compound has been involved in studies focusing on rearrangements and ring transformations. For instance, N-Hydroxy-2-azabicyclo[2.2.1]hept-5-ene undergoes rearrangement with oxygen-insertion to form oxaazabicyclic compounds, indicating potential for structural modifications and synthesis of new chemical entities (Heesing et al., 1983). Additionally, 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives can undergo stereospecific rearrangement under acidic conditions, showcasing the versatility of these compounds in chemical synthesis (Kobayashi et al., 1992).
Synthesis of Polysubstituted Derivatives
In multicomponent reactions, this compound serves as a precursor for the synthesis of polysubstituted hexahydrofuro[3,2-b]pyridine derivatives. This indicates its role in the formation of complex, natural product-like compounds, which could have potential applications in medicinal chemistry and drug discovery (Sonaglia et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-benzyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-10-14-12-6-7-13(8-12)15(14)9-11-4-2-1-3-5-11/h1-7,12-14,16H,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBACUICTAXNYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1N(C2CO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2867939.png)

![5-Fluoro-2-[2-(morpholin-4-YL)ethoxy]-4-(tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile](/img/structure/B2867942.png)


![1'-(1-naphthoyl)-N-benzyl-N-methyl-[1,4'-bipiperidine]-4-carboxamide](/img/structure/B2867949.png)
![N-(4-fluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2867950.png)
![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2867951.png)




